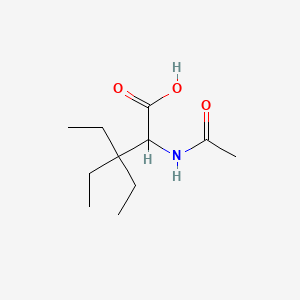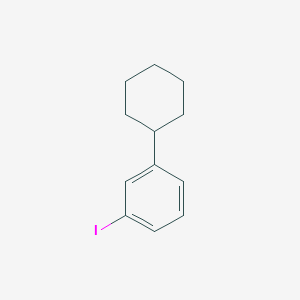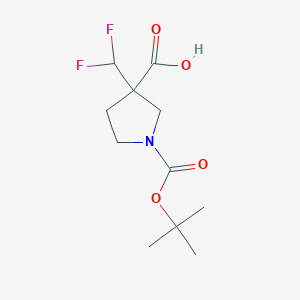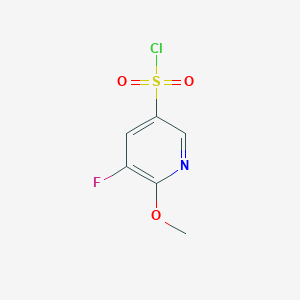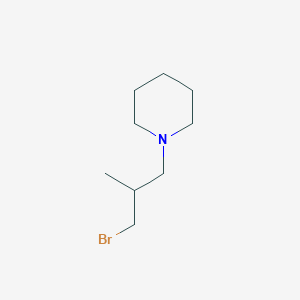
1-(3-Bromo-2-methylpropyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2-methylpropyl)piperidine is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidines are known for their significant role in medicinal chemistry due to their presence in various pharmaceuticals and natural products . This compound, specifically, is characterized by the presence of a bromine atom and a methyl group attached to the propyl chain, which is connected to the piperidine ring.
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-2-methylpropyl)piperidine can be achieved through several methods. One common synthetic route involves the reaction of piperidine with 3-bromo-2-methylpropyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve continuous flow reactions to enhance efficiency and yield .
Analyse Chemischer Reaktionen
1-(3-Bromo-2-methylpropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2-methylpropyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2-methylpropyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the piperidine ring play crucial roles in its binding affinity and specificity. The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-2-methylpropyl)piperidine can be compared with other piperidine derivatives such as:
1-(3-Chloro-2-methylpropyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluoro-2-methylpropyl)piperidine: Contains a fluorine atom, which may alter its reactivity and biological activity.
1-(3-Iodo-2-methylpropyl)piperidine: The presence of an iodine atom can significantly affect its chemical properties.
Eigenschaften
Molekularformel |
C9H18BrN |
|---|---|
Molekulargewicht |
220.15 g/mol |
IUPAC-Name |
1-(3-bromo-2-methylpropyl)piperidine |
InChI |
InChI=1S/C9H18BrN/c1-9(7-10)8-11-5-3-2-4-6-11/h9H,2-8H2,1H3 |
InChI-Schlüssel |
MEKQJGGKSZDYQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCCCC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


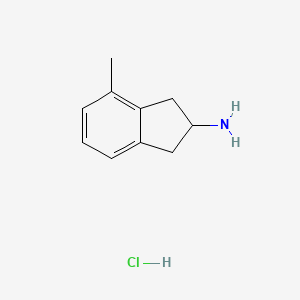
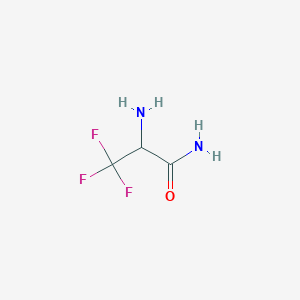

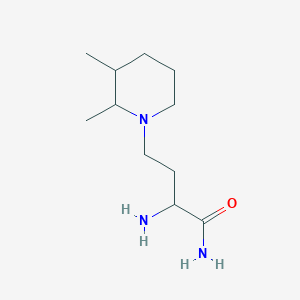
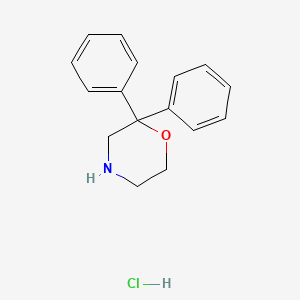

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid](/img/structure/B13563085.png)
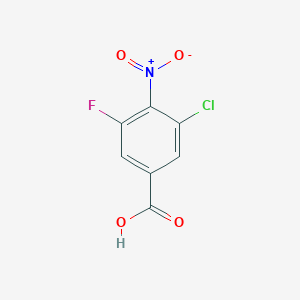
![2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride](/img/structure/B13563105.png)
